1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Overview
Description
“1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound . It is a derivative of indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives, including “this compound”, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “this compound” is based on the indole core, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 231.7 .Chemical Reactions Analysis
Indole derivatives, including “this compound”, are versatile building blocks in synthesis, providing access to diverse heterocycles . They are often used in the synthesis of 1,2,3-trisubstituted indoles .Scientific Research Applications
Green Catalyst in Organic Synthesis
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is utilized in the synthesis of bis(2-methyl-1H-indole) derivatives and some tetrakis (2-methyl-1H-indole) derivatives. The process leverages chlorosulfonic acid immobilized on nicotinic acid as a green catalyst under environmentally friendly conditions, yielding high product outputs over short reaction times (Hosseinzadeh & Mokhtary, 2018).
Synthesis of Biologically Active Molecules
The compound is key in the synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which have significant biological activities, especially in developing antiviral and anticancer compounds. The synthesis involves reactions starting from readily available methyl-phenylsulfones, employing a copper (II) catalyst, yielding moderate to good yields (López et al., 2017).
Medicinal Chemistry
The compound's derivatives, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, undergo various biochemical interactions, indicating potential as molecular drug targets. Computational and spectroscopic studies, alongside drug docking, highlight their significant interactions with target proteins, suggesting potential applications in treating bacterial infections (Bellamkonda & Chamundeeswari, 2019).
Catalysis and Organic Synthesis
This compound derivatives serve as catalysts and solvents in the synthesis of N-sulfonyl imines. The process is efficient, environmentally friendly, and yields high-quality compounds at room temperature, emphasizing the compound's utility in organic synthesis (Zolfigol et al., 2010).
Antitumor and Anticancer Applications
Derivatives like 1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one demonstrate significant antitumor activity. They suppress the growth of tumor cells effectively, with specificity not only in vitro but also in vivo in tumor models, positioning the compound as a promising candidate for cancer treatment (Lee et al., 2002).
Mechanism of Action
The result of the action of the compound would depend on its mode of action and the biochemical pathways it affects. It could lead to changes at the molecular and cellular levels, potentially influencing the function of cells or tissues .
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of a compound. These factors can affect the compound’s solubility, stability, and its interactions with its targets .
Future Directions
The future directions for “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” and similar compounds likely involve further exploration of their synthesis and potential applications. Indole derivatives are gaining increasing attention due to their physiological activity and potential therapeutic uses . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
Biochemical Analysis
Biochemical Properties
One of the key interactions of 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is with cysteine residues in proteins. The sulfonyl chloride group can react with the thiol group of cysteine, forming a covalent sulfonamide bond. This modification can alter the protein’s activity, stability, and interactions with other biomolecules. Additionally, this compound may interact with serine and lysine residues, further expanding its range of biochemical interactions .
Cellular Effects
For instance, the covalent modification of signaling proteins by this compound can lead to altered phosphorylation states, impacting downstream signaling events. This can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis. Additionally, the compound’s impact on metabolic enzymes can influence cellular energy production and metabolic flux .
Molecular Mechanism
Upon binding to cysteine residues, this compound forms a stable sulfonamide bond, leading to irreversible modification of the protein. This can result in enzyme inhibition or activation, depending on the specific protein and the site of modification. Additionally, the compound can induce conformational changes in proteins, affecting their interactions with other biomolecules and altering their function .
Temporal Effects in Laboratory Settings
Long-term studies have shown that this compound can have sustained effects on cellular function, particularly when used to modify key signaling proteins and enzymes. These modifications can persist over time, leading to prolonged changes in cellular processes such as gene expression and metabolism .
Dosage Effects in Animal Models
Threshold effects have been observed, where a certain dosage is required to achieve significant biochemical and cellular changes. Beyond this threshold, the compound’s effects can become more pronounced, but also more likely to induce toxicity. High doses of this compound can lead to cellular stress, apoptosis, and tissue damage .
Metabolic Pathways
These metabolic pathways can influence the compound’s activity and toxicity, as the formation of reactive intermediates can enhance its reactivity with nucleophilic residues. Additionally, the compound’s effects on metabolic flux and metabolite levels can impact cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues can also be affected by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
These localization patterns can affect the compound’s activity and function, as the modification of proteins in different compartments can lead to distinct cellular outcomes. For example, the modification of nuclear proteins can impact gene expression, while the modification of mitochondrial proteins can influence cellular energy production and apoptosis .
Properties
IUPAC Name |
1-methyl-2,3-dihydroindole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYBOFQRJTHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173669-61-9 | |
Record name | 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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